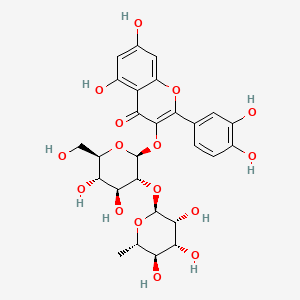
quercetin 3-O-neohesperidoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
槲皮素-3-O-新橙皮苷是一种黄酮类糖苷,是常见于多种植物中的化合物类型。 它以其抗炎和抗氧化特性而闻名,使其成为科学研究的兴趣对象 。 该化合物的分子式为 C27H30O16,分子量为 610.52 g/mol .
准备方法
合成路线和反应条件
槲皮素-3-O-新橙皮苷的合成通常涉及槲皮素的糖基化。该过程可以通过酶法或化学法实现。 酶促糖基化通常使用糖基转移酶,而化学糖基化涉及在受控条件下使用糖基供体和催化剂 .
工业生产方法
槲皮素-3-O-新橙皮苷的工业生产可能涉及从植物等天然来源中提取,然后进行纯化工艺。 高性能液相色谱 (HPLC) 等先进技术用于确保化合物的纯度 .
化学反应分析
反应类型
槲皮素-3-O-新橙皮苷会发生各种化学反应,包括:
氧化: 该反应会导致醌类和其他氧化衍生物的形成。
还原: 还原反应可以将化合物转化为其还原形式。
取代: 取代反应可以在黄酮结构的不同位置发生.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种催化剂 .
主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成醌类,而还原可以生成还原的黄酮类衍生物 .
科学研究应用
Antiviral Properties
Recent studies have highlighted the potential of QNH as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19.
- Molecular Docking Studies : QNH exhibited a strong binding affinity to the main protease (Mpro) of SARS-CoV-2 with a docking score of -16.8 kcal/mol, indicating it could serve as a competitive inhibitor. This binding energy was found to be more favorable than that of other known inhibitors, suggesting that QNH could be repurposed as a therapeutic candidate for COVID-19 treatment .
- Mechanistic Insights : The stability of the QNH-Mpro complex was confirmed through molecular dynamics simulations, which showed consistent binding over time with minimal fluctuations in root mean square deviation (RMSD) and root mean square fluctuation (RMSF). This stability suggests that QNH can effectively inhibit viral replication by targeting key viral enzymes .
Anti-inflammatory Effects
QNH has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Inhibition of Inflammatory Mediators : Research indicates that QNH can modulate immune responses and reduce inflammation by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
- Case Studies : In vitro studies have shown that QNH reduces the expression of inflammatory markers in macrophages, thereby suggesting its potential utility in managing inflammatory disorders .
Antioxidant Activity
The antioxidant properties of QNH contribute to its therapeutic potential.
- Mechanism of Action : QNH scavenges free radicals and enhances the body's antioxidant defenses, which can mitigate oxidative stress-related damage. This is particularly important in conditions like cardiovascular diseases and neurodegenerative disorders .
- Research Findings : Studies have demonstrated that QNH can protect cells from oxidative damage induced by various stressors, reinforcing its role as a beneficial compound in promoting overall health .
Potential in Diabetes Management
QNH has been investigated for its anti-diabetic effects.
- Inhibitory Activity on Enzymes : It has been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making QNH a potential adjunct in diabetes management .
Other Therapeutic Applications
Beyond the aforementioned applications, QNH has been studied for additional health benefits:
- Bone Health : Preliminary research suggests that derivatives of quercetin, including QNH, may promote osteoclastogenesis and enhance bone resorption processes, indicating potential applications in osteoporosis treatment .
- Neuroprotective Effects : Some studies have indicated that flavonoids like QNH could exert neuroprotective effects by modulating neuroinflammation and oxidative stress pathways .
作用机制
槲皮素-3-O-新橙皮苷的作用机制涉及其与各种分子靶标的相互作用。 它抑制醌还原酶 2 等酶,导致某些细胞中氧化应激增加 。 该化合物还调节与炎症和氧化应激相关的信号通路,从而促进其治疗作用 .
相似化合物的比较
槲皮素-3-O-新橙皮苷可以与其他黄酮类糖苷进行比较,例如:
芦丁 (槲皮素-3-O-芸香糖苷): 结构相似但糖基化模式不同。
槲皮苷 (槲皮素-3-O-鼠李糖苷): 另一种具有独特生物活性的糖苷。
杨梅素-3-O-新橙皮苷: 一种相关的化合物,具有相似的糖基化,但糖苷配基结构不同
属性
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMGZSDYDNBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32453-36-4 |
Source


|
| Record name | Calendoflavobioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













